Glycobismine G
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Overview
Description
Glycobismine G is a natural product found in Glycosmis parviflora and Glycosmis citrifolia with data available.
Scientific Research Applications
Cancer Therapy :
- Glycobismine G's involvement in glutamine metabolism and its potential role in cancer therapy are noteworthy. Altman, Stine, and Dang (2016) discussed how oncogenic alterations in metabolism, including pathways involved in glycolysis or glutaminolysis (potentially affected by Glycobismine G), could be exploited for therapeutic purposes in cancer treatment (Altman, Stine, & Dang, 2016).
Glycobiology in Reproductive Processes :
- Gallo and Costantini (2012) highlighted the role of glycobiology, which includes compounds like Glycobismine G, in the reproductive processes of marine animals. They emphasized its importance in gametogenesis, fertilization, and embryo development, indicating potential applications in marine biology and reproductive health (Gallo & Costantini, 2012).
Glycoconjugate Synthesis :
- The synthesis and medical applications of oligosaccharides, including the role of Glycobismine G in the synthesis of glycoconjugates, were discussed by Seeberger and Werz (2007). This research is pivotal for the development of carbohydrate-based diagnostics, vaccines, and therapeutics (Seeberger & Werz, 2007).
Bioinformatics for Glycomics :
- Lieth et al. (2004) reviewed the status of databases and bioinformatics tools for glycomics, which is relevant for understanding the role of Glycobismine G in various biological systems. This research emphasizes the challenges and advancements in the field of glycomics (Lieth et al., 2004).
Glycomics Technology Applications :
- Vanderschaeghe et al. (2010) discussed the evolution of glycan profiling tools and their applications in glycomics research. This is relevant for understanding the role of Glycobismine G in various biological processes, especially in diseases such as cancer (Vanderschaeghe et al., 2010).
properties
CAS RN |
740811-81-8 |
---|---|
Product Name |
Glycobismine G |
Molecular Formula |
C38H32N2O9 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
11-[(6,11-dihydroxy-3,12-dimethyl-7-oxopyrano[2,3-c]acridin-3-yl)methoxy]-6,10-dihydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C38H32N2O9/c1-37(2)13-11-18-26(48-37)15-24(43)29-32(18)40(5)33-21(35(29)46)9-10-23(42)36(33)47-17-38(3)14-12-19-27(49-38)16-25(44)28-31(19)39(4)30-20(34(28)45)7-6-8-22(30)41/h6-16,41-44H,17H2,1-5H3 |
InChI Key |
YSTMDXZQPAOBAY-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OCC5(C=CC6=C(O5)C=C(C7=C6N(C8=C(C7=O)C=CC=C8O)C)O)C)O)C)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OCC5(C=CC6=C(O5)C=C(C7=C6N(C8=C(C7=O)C=CC=C8O)C)O)C)O)C)O)C |
synonyms |
glycobismine G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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